molecular formula C17H26N2O3S B3013304 ethyl 2-[(N,N-diethylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 154201-52-2

ethyl 2-[(N,N-diethylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B3013304
CAS No.: 154201-52-2
M. Wt: 338.47
InChI Key: OEIPEAYCWZWQGC-UHFFFAOYSA-N
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Description

Ethyl 2-[(N,N-diethylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or are modulated by amines

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Based on its structure, it’s likely that the compound interacts with its targets through its amine groups . These interactions could induce conformational changes in the target proteins or enzymes, altering their activity.

Biochemical Pathways

Given the compound’s structure, it could potentially influence pathways involving amine metabolism or signal transduction . The downstream effects would depend on the specific pathways and targets involved.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(N,N-diethylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves a multi-step processThe reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(N,N-diethylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

The reactions often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 2-[(N,N-diethylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(N,N-diethylglycyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate
  • Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Uniqueness

Ethyl 2-[(N,N-diethylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its specific substitution pattern and the presence of both amino and carboxylate functional groups. This combination of features contributes to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

ethyl 2-[[2-(diethylamino)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-4-19(5-2)11-14(20)18-16-15(17(21)22-6-3)12-9-7-8-10-13(12)23-16/h4-11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEIPEAYCWZWQGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)NC1=C(C2=C(S1)CCCC2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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